Knoevenagel Condensation Catalytic Activity: [BMIM][HCO3] vs. [BMIM]Cl, [BMIM]BF4, and [BMIM]PF6
In a systematic head-to-head comparison of nine [BMIm]X ionic liquids as Knoevenagel condensation catalysts, [BMIm][HCO₃] and [BMIm]OAc were the only two ILs that demonstrated significant catalytic power, achieving substituted alkene yields up to 98% under solvent-free conditions at room temperature. In contrast, [BMIm]Cl, [BMIm]BF₄, [BMIm]PF₆, [BMIm]I, [BMIm]CF₃CO₂, [BMIm](CF₃SO₂)₂N, and [BMIm]CF₃SO₃ displayed markedly lower or negligible catalytic activity under identical conditions [1].
| Evidence Dimension | Catalytic activity in Knoevenagel condensation (yield of substituted alkenes) |
|---|---|
| Target Compound Data | [BMIm][HCO₃]: up to 98% yield |
| Comparator Or Baseline | [BMIm]OAc: up to 98% yield; [BMIm]Cl, [BMIm]BF₄, [BMIm]PF₆, and five other [BMIm]X ILs: poor or negligible yields |
| Quantified Difference | [BMIm][HCO₃] and [BMIm]OAc are categorically superior to the other seven [BMIm]X ILs (near-quantitative vs. poor or negligible yields) |
| Conditions | Solvent-free, room temperature, aromatic/heteroaromatic/aliphatic aldehydes with active methylene compounds |
Why This Matters
For procurement decisions involving Knoevenagel condensation applications, [BMIm][HCO₃] belongs to an elite subclass (with [BMIm]OAc) of catalytically competent basic ILs, while alternative [BMIm]X ILs such as [BMIm]Cl, [BMIm]BF₄, and [BMIm]PF₆ are functionally inadequate and should be excluded from screening for this transformation.
- [1] Pandolfi, F., Feroci, M., & Chiarotto, I. (2018). Role of Anion and Cation in the 1-Methyl-3-butyl Imidazolium Ionic Liquids BMImX: The Knoevenagel Condensation. ChemistrySelect, 3(17), 4745–4749. DOI: 10.1002/slct.201800295 View Source
